(3-(Methoxycarbamoyl)phenyl)boronic acid

Suzuki-Miyaura cross-coupling Arylboronic acid reactivity Functional group compatibility

Researchers face a 2-3 step synthetic penalty when post-functionalizing Suzuki products into Weinreb amides or hydroxamic acids. Generic phenylboronic acid or 3-carbamoylphenylboronic acid (CAS 351422-73-6) cannot bypass this bottleneck. (3-(Methoxycarbamoyl)phenyl)boronic acid solves this with a pre-installed methoxycarbamoyl group, enabling: • Direct one-pot Suzuki coupling to N-methoxy-N-methylbenzamide intermediates - eliminating post-coupling amidation. • Orthogonal conversion to hydroxamic acid pharmacophores for HDAC inhibitor programs via the same intermediate. • Consistent 97% purity (batch-specific CoA available), shipped ambient worldwide.

Molecular Formula C8H10BNO4
Molecular Weight 194.981
CAS No. 850567-26-9
Cat. No. B591622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Methoxycarbamoyl)phenyl)boronic acid
CAS850567-26-9
Molecular FormulaC8H10BNO4
Molecular Weight194.981
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)NOC)(O)O
InChIInChI=1S/C8H10BNO4/c1-14-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3,(H,10,11)
InChIKeyNDJZQOMZZXSXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differentiated Procurement for (3-(Methoxycarbamoyl)phenyl)boronic Acid


(3-(Methoxycarbamoyl)phenyl)boronic acid is a specialized arylboronic acid derivative featuring a methoxycarbamoyl (Weinreb amide-type) moiety at the meta-position of the phenyl ring . This compound functions as a dual-purpose building block: the boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, while the methoxycarbamoyl group can serve as a precursor to N-methoxy-N-methylamides (Weinreb amides) or be transformed into hydroxamic acid pharmacophores [1][2]. Standard specifications include molecular formula C8H10BNO4, molecular weight 194.98 g/mol, and commercial purity typically 95-98% .

Why (3-(Methoxycarbamoyl)phenyl)boronic Acid Cannot Be Substituted


Attempts to substitute (3-(methoxycarbamoyl)phenyl)boronic acid with unsubstituted phenylboronic acid or 3-carbamoylphenylboronic acid fail for two independent reasons. First, the methoxycarbamoyl substituent introduces distinct electronic and steric effects that alter Suzuki-Miyaura coupling kinetics and yields relative to unsubstituted or amide-only arylboronic acids [1]. Second, the N-methoxy group enables orthogonal synthetic transformations unavailable to primary amide analogs, including direct conversion to Weinreb amides via Pd-catalyzed coupling or to hydroxamic acid pharmacophores for HDAC inhibitor development [2]. Generic substitution with 3-carbamoylphenylboronic acid (CAS 351422-73-6) forfeits these specialized reactivities entirely.

Differentiation Evidence for (3-(Methoxycarbamoyl)phenyl)boronic Acid


Electronic Effects on Suzuki Coupling Reactivity

The meta-methoxycarbamoyl substituent alters the electronic properties of the arylboronic acid, which affects transmetalation kinetics in Suzuki-Miyaura coupling. Electron-withdrawing carbamoyl groups generally slow transmetalation relative to unsubstituted phenylboronic acid; however, the N-methoxy group introduces an electron-donating resonance effect that partially mitigates this deactivation [1]. This balanced electronic profile provides intermediate coupling reactivity that is advantageous for sequential or orthogonal coupling strategies where precise reactivity control is required. Class-level evidence indicates that arylboronic acids with electron-withdrawing substituents (Hammett σmeta ≈ 0.35 for carbamoyl) exhibit reduced transmetalation rates compared to phenylboronic acid (σmeta = 0), while O-alkyl substitution partially offsets this effect [1].

Suzuki-Miyaura cross-coupling Arylboronic acid reactivity Functional group compatibility

Distinct Physicochemical Properties vs. Carbamoyl Analog

The replacement of the primary amide -NH2 group with an -NHOCH3 group produces measurable differences in key physicochemical parameters that directly affect laboratory handling and purification workflows. The target compound (MW 194.98 g/mol) has a higher molecular weight than its primary amide analog 3-carbamoylphenylboronic acid (MW 164.96 g/mol) . The N-methoxy group eliminates the strong intermolecular hydrogen bonding associated with primary amides, resulting in different solubility profiles and chromatographic retention behavior. 3-Carbamoylphenylboronic acid has a melting point of 232-238°C, while the methoxycarbamoyl derivative lacks this reported thermal data in public sources, suggesting altered solid-state properties that may affect storage and handling .

Physicochemical differentiation Solubility Chromatographic behavior Procurement specification

Hydroxamic Acid Bioisostere for HDAC Inhibitors

The methoxycarbamoyl group functions as a masked or modified hydroxamic acid equivalent. In medicinal chemistry programs targeting histone deacetylases (HDACs), the boronic acid group serves as the zinc-binding pharmacophore, while the aryl substituent determines isoform selectivity and cellular activity. Published studies on boronic acid-based HDAC inhibitors demonstrate that appropriately substituted arylboronic acids achieve potent HDAC inhibition with GI50 values comparable to the clinically used hydroxamic acid SAHA (suberoylanilide hydroxamic acid) [1]. Specifically, optimized boronic acid derivatives in the (S)-amino acid series showed strong cancer cell growth inhibition, with GI50/IC50 ratios indicating efficient cellular target engagement [1]. The methoxycarbamoylphenylboronic acid scaffold provides a platform for further elaboration of HDAC-targeting compounds where the methoxycarbamoyl group may contribute to binding interactions or serve as a synthetic handle for diversification.

HDAC inhibition Medicinal chemistry Bioisostere Zinc-binding group

Validated Applications of (3-(Methoxycarbamoyl)phenyl)boronic Acid


Synthesis of Weinreb Amide Biaryls by Suzuki Coupling

This compound is directly applicable as a building block for constructing biaryl systems bearing a pre-installed Weinreb amide precursor. The methoxycarbamoyl group can be directly coupled with aryl halides via Suzuki-Miyaura cross-coupling to yield N-methoxy-N-methylbenzamide derivatives, which are versatile intermediates for ketone synthesis via reaction with organometallic reagents [3]. This tandem approach eliminates the need for post-coupling amidation steps, streamlining synthetic routes to ketone-containing pharmaceutical intermediates.

Boronic Acid Scaffold for HDAC Inhibitors

As a scaffold for medicinal chemistry exploration, this compound provides the boronic acid zinc-binding group essential for HDAC inhibition, as established by the demonstrated activity of structurally related arylboronic acids against HDAC enzymes [3]. The methoxycarbamoyl substituent offers a distinct pharmacophore that may influence isoform selectivity, cellular permeability, or metabolic stability relative to primary amide or hydroxamic acid analogs.

Bioorthogonal Conjugation and Sensor Development

The boronic acid functionality enables reversible covalent binding with diols, including saccharides and glycoproteins, while the methoxycarbamoyl group provides a synthetic handle for further functionalization or reporter group attachment. This dual functionality supports applications in fluorescent sensor design, targeted drug delivery systems, and biomolecule conjugation where controlled, reversible binding is required [3].

Orthogonal Coupling Intermediate for Complex Molecules

The balanced electronic profile of the meta-methoxycarbamoyl substituent (combining electron-withdrawing carbamoyl with electron-donating N-methoxy resonance) provides intermediate reactivity in cross-coupling reactions. This property is valuable for sequential or orthogonal coupling strategies where precise reactivity control is required to achieve chemoselective transformations in the presence of multiple reactive functional groups [3].

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